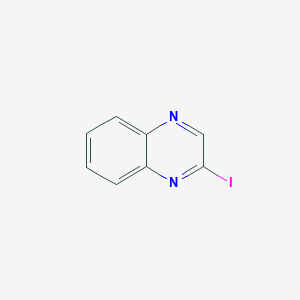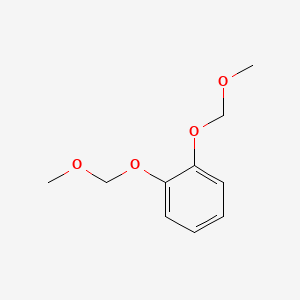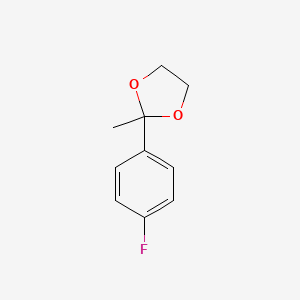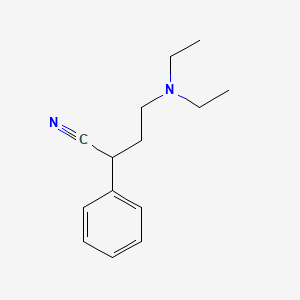
2-Chloro-5-(pyridin-2-yl)pyrimidine
概要
説明
2-Chloro-5-(pyridin-2-yl)pyrimidine is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(pyridin-2-yl)pyrimidine typically involves the reaction of 2-chloropyrimidine with 2-pyridylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or water . The reaction proceeds at elevated temperatures, typically around 80-100°C, and yields the desired product after purification.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reagents are often sourced in bulk, and the reaction conditions are carefully controlled to ensure consistency and purity of the final product .
化学反応の分析
Types of Reactions
2-Chloro-5-(pyridin-2-yl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The pyridine and pyrimidine rings can undergo oxidation or reduction under specific conditions.
Coupling reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium amide or thiourea in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Aminated derivatives: Formed by nucleophilic substitution with amines.
Thiolated derivatives: Formed by nucleophilic substitution with thiols.
Coupled products: Formed by cross-coupling reactions with various aryl or alkyl groups.
科学的研究の応用
2-Chloro-5-(pyridin-2-yl)pyrimidine has a wide range of applications in scientific research:
Medicinal chemistry: Used as a precursor for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer activities.
Biological studies: Employed in the study of enzyme inhibitors and receptor antagonists.
Material science: Utilized in the development of organic semiconductors and other advanced materials.
Agricultural chemistry: Investigated for its potential use in the synthesis of agrochemicals such as fungicides and herbicides.
作用機序
The mechanism of action of 2-Chloro-5-(pyridin-2-yl)pyrimidine depends on its specific application. In medicinal chemistry, it often acts by inhibiting enzymes or receptors involved in disease pathways. For example, it can inhibit dihydrofolate reductase, thereby reducing the synthesis of nucleotides necessary for DNA replication and cell division . This makes it a potential candidate for anticancer therapies.
類似化合物との比較
Similar Compounds
2-Chloro-5-fluoropyrimidine: Similar structure but with a fluorine atom instead of a pyridin-2-yl group.
2-Chloro-4-(pyridin-2-yl)pyrimidine: Similar structure but with the pyridin-2-yl group at a different position.
2-Chloro-5-(pyridin-3-yl)pyrimidine: Similar structure but with the pyridin-3-yl group instead of pyridin-2-yl.
Uniqueness
2-Chloro-5-(pyridin-2-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in the design of molecules with specific biological activities and in the development of materials with unique properties.
特性
CAS番号 |
374927-80-7 |
|---|---|
分子式 |
C9H6ClN3 |
分子量 |
191.62 g/mol |
IUPAC名 |
2-chloro-5-pyridin-2-ylpyrimidine |
InChI |
InChI=1S/C9H6ClN3/c10-9-12-5-7(6-13-9)8-3-1-2-4-11-8/h1-6H |
InChIキー |
QKHVYVWUZZAQBC-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C2=CN=C(N=C2)Cl |
正規SMILES |
C1=CC=NC(=C1)C2=CN=C(N=C2)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carboxylate](/img/structure/B3051897.png)
![Phenol, 4-[4-(2-aminoethyl)-2,6-diiodophenoxy]-](/img/structure/B3051900.png)









